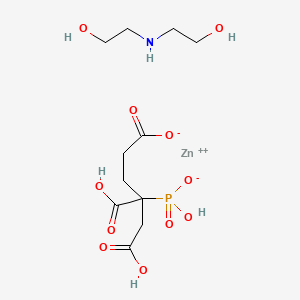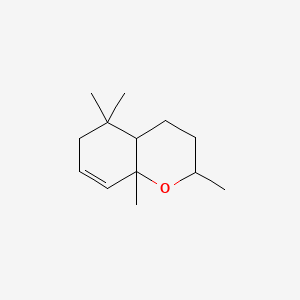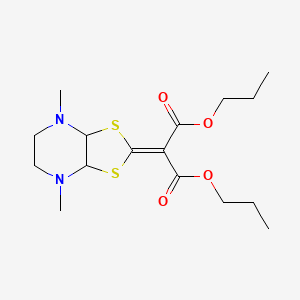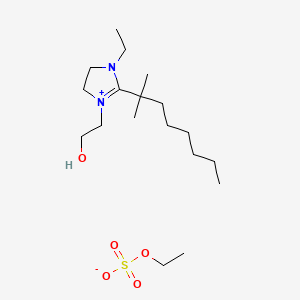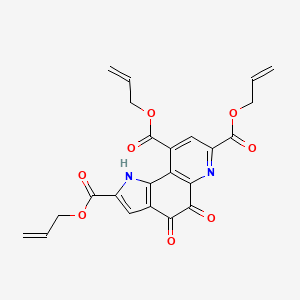
Silver sulfamethazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver sulfamethazine is a compound formed by the combination of silver and sulfamethazine, a sulfonamide antibiotic. Sulfonamides are known for their broad-spectrum antibacterial properties, and the addition of silver enhances these properties due to its well-documented antimicrobial effects . This compound is particularly noted for its effectiveness against a variety of bacterial strains, making it a valuable compound in both medical and veterinary applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silver sulfamethazine typically involves the reaction of sulfamethazine with silver nitrate. The process begins with the dissolution of sulfamethazine in a suitable solvent, followed by the addition of silver nitrate solution. The reaction mixture is stirred under controlled conditions to ensure complete reaction, resulting in the formation of this compound precipitate .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where sulfamethazine and silver nitrate are mixed under controlled temperature and pH conditions. The precipitate formed is then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Silver sulfamethazine undergoes various chemical reactions, including:
Oxidation: Silver in the compound can undergo oxidation, leading to the formation of silver oxide.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are common reagents.
Major Products Formed:
Oxidation: Silver oxide and modified sulfonamide derivatives.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamide derivatives.
Applications De Recherche Scientifique
Silver sulfamethazine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in studies involving bacterial inhibition and as a model compound for studying sulfonamide interactions.
Medicine: Utilized in the development of antimicrobial agents and in formulations for treating bacterial infections.
Industry: Applied in the production of antimicrobial coatings and materials
Mécanisme D'action
Silver sulfamethazine exerts its effects through a combination of the mechanisms of silver and sulfamethazine:
Silver: Disrupts bacterial cell membranes and interferes with essential enzymes, leading to cell death.
Sulfamethazine: Inhibits the bacterial enzyme dihydropteroate synthetase, preventing the synthesis of dihydrofolic acid, which is crucial for bacterial growth.
Comparaison Avec Des Composés Similaires
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfamerazine: Similar in structure and function to sulfamethazine
Uniqueness: Silver sulfamethazine stands out due to the synergistic effects of silver and sulfamethazine, providing enhanced antibacterial activity compared to other sulfonamides alone. This makes it particularly effective in treating resistant bacterial strains .
Propriétés
Numéro CAS |
53081-02-0 |
|---|---|
Formule moléculaire |
C12H13AgN4O2S |
Poids moléculaire |
385.19 g/mol |
Nom IUPAC |
silver;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C12H13N4O2S.Ag/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3;/q-1;+1 |
Clé InChI |
HUCQLCUCTJIPFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


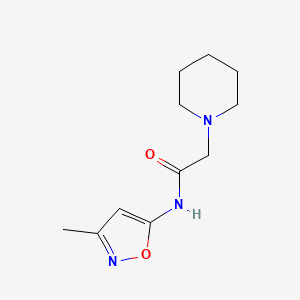

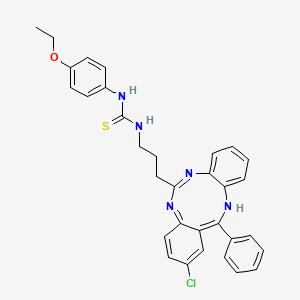

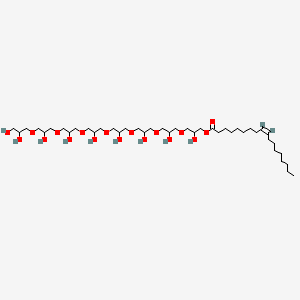


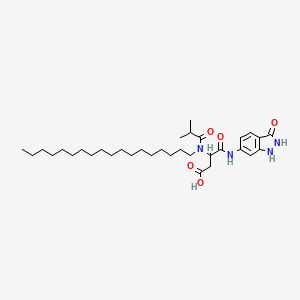
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)
